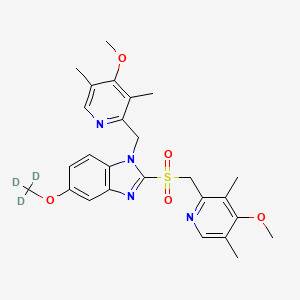

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: is a deuterated derivative of Omeprazole, a well-known proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound due to its enhanced stability and altered metabolic profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of the pyridine derivative, .

Formation of the Sulfone Group: The sulfone group is introduced via oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Final Coupling: The final step involves coupling the deuterated pyridine derivative with the sulfone group under controlled conditions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.

Purification Steps: Including crystallization, distillation, and chromatography to achieve the desired purity.

Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: undergoes several types of chemical reactions:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Oxidation Products: Further oxidized sulfones or sulfoxides.

Reduction Products: Corresponding sulfides.

Substitution Products: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: has several scientific research applications:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole.

Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Interaction Studies: Used to investigate potential drug-drug interactions.

Biological Research: Employed in studies related to enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The deuterated form may exhibit slightly different pharmacokinetics, leading to prolonged action or altered metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: Known for its stability in acidic conditions and longer duration of action.

Uniqueness

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone: is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and potential therapeutic applications.

Biologische Aktivität

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone is a derivative of Omeprazole, a well-known proton pump inhibitor (PPI) primarily used in the treatment of gastric acid-related disorders. This compound, characterized by its unique structural modifications, has garnered interest in pharmacological research due to its potential biological activities.

- Molecular Formula : C26H30N4O5S

- Molecular Weight : 510.605 g/mol

- CAS Number : 1346599-74-3

- SMILES Notation : COc1ccc2c(c1)nc(n2Cc3ncc(C)c(OC)c3C)S(=O)(=O)Cc4ncc(C)c(OC)c4C

This compound functions similarly to traditional PPIs by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition leads to decreased gastric acid secretion, providing therapeutic effects for conditions such as:

- Gastroesophageal reflux disease (GERD)

- Peptic ulcers

- Zollinger-Ellison syndrome

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against the H+/K+ ATPase. The following table summarizes findings from various in vitro experiments:

These results indicate a dose-dependent response, with higher concentrations leading to greater inhibition of acid secretion.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics. The compound is rapidly absorbed and reaches peak plasma concentrations within 1–2 hours post-administration. Its half-life is approximately 1–2 hours, which aligns with other PPIs.

Case Studies and Clinical Implications

A case study involving patients with refractory GERD indicated that the addition of this compound to their treatment regimen resulted in significant symptom relief and improved quality of life. The study highlighted the compound's effectiveness in patients who did not respond adequately to standard PPI therapy.

Toxicology and Safety Profile

Toxicological assessments reveal that this compound has a low toxicity profile. In animal models, no significant adverse effects were observed at therapeutic doses. Long-term studies are ongoing to further elucidate its safety in chronic use.

Eigenschaften

IUPAC Name |

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-5-(trideuteriomethoxy)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5S/c1-15-11-27-21(17(3)24(15)34-6)13-30-23-9-8-19(33-5)10-20(23)29-26(30)36(31,32)14-22-18(4)25(35-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIYXRXEEIZGOI-VPYROQPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)(=O)CC4=NC=C(C(=C4C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.